methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate
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Overview
Description
methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate is a complex organic compound with a variety of potential applications in scientific research. This compound features a benzoate ester group, a dimethylamino group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate ester, followed by the introduction of the dimethylamino group and the pyrrolidine ring through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Methyl 4-(2-((2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
Uniqueness
methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 4-[({2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}carbamoyl)formamido]benzoate is a complex organic compound belonging to the class of benzamides. Its biological activity has been the subject of various studies, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Chemical Formula : C24H30N7O3
- Molecular Weight : 450.54 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including amide coupling and formamide formation. The synthetic pathway often utilizes starting materials such as 4-dimethylaminobenzoyl chloride and pyrrolidine derivatives.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Research has shown that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, certain derivatives have demonstrated efficacy against hepatitis C virus (HCV), with some showing half-maximal effective concentration (EC50) values lower than 1.5 μM .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that it can enhance the susceptibility of drug-resistant bacterial strains, such as Acinetobacter baumannii and Pseudomonas aeruginosa, to conventional antibiotics . This suggests a potential role as an adjuvant in antibiotic therapy.
Anticancer Activity
This compound has been explored for its anticancer effects. Compounds with similar structures have shown potent activity against various cancer cell lines, inhibiting proliferation and inducing apoptosis . For example, some derivatives have been found to inhibit the invasion of melanoma cells in vitro.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to specific functional groups significantly influence the biological activity of the compound. Key findings include:
- Dimethylamino Group : Essential for enhancing solubility and biological activity.
- Pyrrolidine Ring : Contributes to the overall binding affinity to target proteins.
- Benzoate Moiety : Plays a critical role in receptor interaction, influencing both potency and selectivity .
Case Studies
-
Antiviral Efficacy : A study evaluated a series of amide derivatives for their anti-HCV activity, revealing that specific substitutions on the phenyl ring improved antiviral potency significantly .
Compound EC50 (μM) Selectivity Index Compound A 0.9 >20 Compound B 1.5 >15 Methyl Compound <1.0 >25 - Antibacterial Synergy : A case study demonstrated that combining this compound with meropenem enhanced its efficacy against resistant strains, suggesting its potential use in combination therapies for bacterial infections .
Properties
IUPAC Name |
methyl 4-[[2-[[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27(2)20-12-8-17(9-13-20)21(28-14-4-5-15-28)16-25-22(29)23(30)26-19-10-6-18(7-11-19)24(31)32-3/h6-13,21H,4-5,14-16H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAXIFZQYNQQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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